1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-pyrazol-1-yl)ethanone
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Description
1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C14H17N3O2S and its molecular weight is 291.37. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A series of novel functionalized 1,3,4-thiadiazoles, 1,3-thiazoles, and pyrazoline-containing moieties have been synthesized, demonstrating significant in vitro antibacterial and antifungal activities. These compounds, derived from reactions involving furan-2-yl and pyrazol-1-yl moieties, showcased promising results against various microorganisms, suggesting their potential as antimicrobial agents (Abdelhamid et al., 2019).
Antitubercular Agents
Compounds incorporating the furan nucleus have been synthesized and evaluated for their antitubercular activity. These derivatives exhibited significant activity against Mycobacterium tuberculosis, highlighting their potential as novel therapeutic agents for tuberculosis treatment (Bhoot et al., 2011).
Molecular Docking and Antibacterial Activity
Molecular docking studies on novel synthesized pyrazole derivatives, including the furan-2-yl moiety, revealed their potential binding interactions with bacterial proteins. These compounds displayed good antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating their potential in developing new antibacterial agents (Khumar et al., 2018).
VRV-PL-8a and H+/K+ ATPase Inhibition
Novel furan appended benzothiazepine derivatives have been synthesized and evaluated for their VRV-PL-8a and H+/K+ ATPase inhibitory properties. Some molecules in this series showed promising inhibitor properties, suggesting their potential in treating inflammatory-related disorders and mitigating ulcer-inducing side effects commonly seen with other NSAIDs (Lokeshwari et al., 2017).
Oxidative Annulation
Photoinduced direct oxidative annulation processes involving 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones have facilitated the synthesis of highly functionalized polyheterocyclic ethanones. This method does not require transition metals or oxidants, presenting a greener approach to synthesizing complex heterocyclic structures (Zhang et al., 2017).
Properties
IUPAC Name |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-pyrazol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-14(11-17-6-2-5-15-17)16-7-4-13(20-10-8-16)12-3-1-9-19-12/h1-3,5-6,9,13H,4,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKBECNIXXCFJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.